Welcome to the BenchChem Online Store!
molecular formula C9H8F2O B1297824 3',4'-Difluoropropiophenone CAS No. 23384-72-7

3',4'-Difluoropropiophenone

Cat. No. B1297824
M. Wt: 170.16 g/mol
InChI Key: FSZOBSMJJFHVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06620815B1

Procedure details

In a round bottom flask containing pyridinium chlorochromate (12.5 g, 58.1 mmol) was added celite 545 (25 g) and with the help of a magnetic stirrer the solids were mixed together. 200 mL of CH2Cl2 was added followed by a solution of 1-(3,4-difluoro-phenyl) propan-1-ol (5.0 g, 29.1 mmol) in 10 mL of CH2Cl2 and the resulting brown suspension was stirred overnight at room temperature. The suspension was filtered through a sintered glass funnel and the solvent was removed in vacuo from the pale green colored filtrate. The green oil was then diluted with diethyl ether (200 mL) and it was filtered through a pad of celite to remove the metal impurities. The solvent was removed in vacuo to obtain 1-(3,4-difluorophenyl)propan-1-one as a pale yellow oil (3.4 g, 69% yield). It was used in the next step without purification.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.O=[Si]=O.[F:15][C:16]1[CH:17]=[C:18]([CH:23]([OH:26])[CH2:24][CH3:25])[CH:19]=[CH:20][C:21]=1[F:22]>C(Cl)Cl>[F:15][C:16]1[CH:17]=[C:18]([C:23](=[O:26])[CH2:24][CH3:25])[CH:19]=[CH:20][C:21]=1[F:22] |f:0.1|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
O=[Si]=O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)C(CC)O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting brown suspension was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
with the help of a magnetic stirrer the solids were mixed together
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a sintered glass funnel
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo from the pale green colored filtrate
ADDITION
Type
ADDITION
Details
The green oil was then diluted with diethyl ether (200 mL) and it
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
to remove the metal impurities
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.